Cas no 402939-69-9 ((2,2,3,3-Tetrafluoropropoxy)acetyl chloride)

(2,2,3,3-Tetrafluoropropoxy)acetyl chloride 化学的及び物理的性質
名前と識別子
-
- ACETYL CHLORIDE, (2,2,3,3-TETRAFLUOROPROPOXY)-
- (2,2,3,3-Tetrafluoropropoxy)acetylchloride
- Acetyl chloride, (2,2,3,3-tetrafluoropropoxy)-
- 402939-69-9
- LS-10007
- ALBB-028828
- 2-(2,2,3,3-TETRAFLUOROPROPOXY)ACETYL CHLORIDE
- AKOS025141871
- MFCD28505141
- (2,2,3,3-Tetrafluoropropoxy)acetyl chloride
-
- インチ: InChI=1S/C5H5ClF4O2/c6-3(11)1-12-2-5(9,10)4(7)8/h4H,1-2H2
- InChIKey: LDLQCBJRGIEDCI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 207.9914197Da
- どういたいしつりょう: 207.9914197Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 26.3Ų
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T136750-1000mg |
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride |
402939-69-9 | 1g |
$ 720.00 | 2022-06-03 | ||
TRC | T136750-250mg |
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride |
402939-69-9 | 250mg |
$ 275.00 | 2022-06-03 | ||
TRC | T136750-500mg |
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride |
402939-69-9 | 500mg |
$ 450.00 | 2022-06-03 | ||
A2B Chem LLC | AX46073-1g |
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride |
402939-69-9 | >95% | 1g |
$509.00 | 2024-04-20 | |
A2B Chem LLC | AX46073-5g |
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride |
402939-69-9 | >95% | 5g |
$995.00 | 2024-04-20 | |
A2B Chem LLC | AX46073-500mg |
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride |
402939-69-9 | >95% | 500mg |
$467.00 | 2024-04-20 |
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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(2,2,3,3-Tetrafluoropropoxy)acetyl chlorideに関する追加情報
Introduction to (2,2,3,3-Tetrafluoropropoxy)acetyl Chloride (CAS No. 402939-69-9)
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride (CAS No. 402939-69-9) is a specialized organic compound with a unique chemical structure and a wide range of applications in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its fluorinated propoxy group and acyl chloride functionality, which confer it with distinct reactivity and stability properties. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential applications of (2,2,3,3-Tetrafluoropropoxy)acetyl chloride, drawing on the latest research findings to provide an in-depth understanding of this compound.
Chemical Structure and Properties
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride is a colorless to pale yellow liquid with a molecular formula of C6H3ClF4O2. The presence of four fluorine atoms in the propoxy group significantly influences the compound's physical and chemical properties. Fluorine atoms are known for their high electronegativity and strong electron-withdrawing effect, which can enhance the reactivity of the acyl chloride group. This makes (2,2,3,3-Tetrafluoropropoxy)acetyl chloride an excellent reagent for various synthetic transformations.
The boiling point of (2,2,3,3-Tetrafluoropropoxy)acetyl chloride is relatively low due to its molecular weight and the presence of fluorine atoms. It is also highly reactive and can readily undergo nucleophilic acyl substitution reactions. These properties make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Synthesis Methods
The synthesis of (2,2,3,3-Tetrafluoropropoxy)acetyl chloride can be achieved through several routes. One common method involves the reaction of 2,2,3,3-tetrafluoropropanol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction proceeds via the elimination of water or hydrogen chloride to form the desired acyl chloride. The reaction conditions are typically optimized to ensure high yields and purity.
An alternative approach involves the use of anhydrous aluminum trichloride (AlCl3) as a catalyst in the reaction between 2,2,3,3-tetrafluoropropanol and acetyl chloride (CH3COCℓ). This method has been reported to yield high purity products with minimal side reactions. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods using microwave-assisted reactions or solvent-free conditions.
Potential Applications in Chemical Synthesis and Pharmaceutical Research
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride finds extensive use in chemical synthesis due to its unique reactivity profile. It can be employed as an acylating agent in various organic transformations such as esterification, amide formation, and thioester synthesis. The presence of fluorine atoms in the propoxy group imparts additional stability to the resulting products, making them suitable for use in harsh environments or under extreme conditions.
In pharmaceutical research, (2,2,3,3-Tetrafluoropropoxy)acetyl chloride has shown promise as an intermediate in the synthesis of novel drug candidates. Fluorinated compounds are known for their improved metabolic stability and enhanced biological activity compared to their non-fluorinated counterparts. This property makes them attractive candidates for drug development. Recent studies have explored the use of fluorinated acyl chlorides in the design of prodrugs that can improve drug delivery and bioavailability.
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride has also been utilized in the synthesis of fluorinated surfactants and lubricants. These materials exhibit excellent surface activity and low surface tension properties due to the presence of fluorine atoms. They find applications in various industries such as coatings, textiles, and electronics.
Safety Considerations and Handling Guidelines
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride is a highly reactive compound that requires careful handling to ensure safety. It should be stored in a cool, dry place away from moisture and strong bases. Protective equipment such as gloves and goggles should be worn when handling this compound to prevent skin contact and inhalation. In case of accidental exposure or spillage, appropriate safety protocols should be followed immediately.
The environmental impact of (2,2,3,3-Tetrafluoropropoxy)acetyl chloride should also be considered during its use and disposal. Proper waste management practices should be implemented to minimize any potential harm to the environment.
Conclusion
(2,2,3,3-Tetrafluoropropoxy)acetyl chloride (CAS No. 402939-69-9) is a versatile organic compound with a wide range of applications in chemical synthesis and pharmaceutical research. Its unique chemical structure and reactivity profile make it an invaluable reagent for various synthetic transformations. By understanding its properties and potential applications, researchers can harness its full potential to advance scientific knowledge and develop innovative solutions in various fields.
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